三塩化ヨウ素

説明

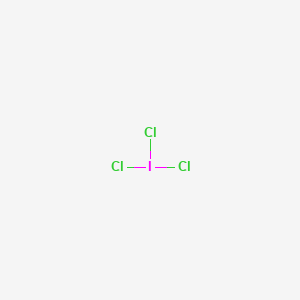

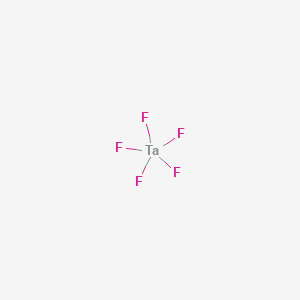

三塩化ヨウ素は、ヨウ素と塩素からなるハロゲン間化合物です。明るい黄色の固体で、光にさらされると、ヨウ素元素の生成により赤色に変色します。 固体状態では、化学式I₂Cl₆を持つ平面状の二量体として存在し、2つの架橋塩素原子を特徴としています .

2. 製法

三塩化ヨウ素は、主に2つの方法で合成できます。

液状塩素との反応: ヨウ素は、-70°Cで過剰な液状塩素と反応して、三塩化ヨウ素を生成します.

塩素ガスによる加熱: 液状ヨウ素と塩素ガスの混合物を105°Cに加熱すると、三塩化ヨウ素が生成されます.

科学的研究の応用

Iodine trichloride has various applications in scientific research:

Organic Synthesis: It is used to introduce iodine and chlorine into organic molecules, facilitating the halogenation of aromatic compounds and the oxidation of primary and secondary alcohols to aldehydes and ketones

Antiseptic: Iodine trichloride is employed as a topical antiseptic due to its strong oxidizing properties.

Laboratory Reagent: It serves as a reagent in various laboratory experiments and chemical analyses.

作用機序

三塩化ヨウ素は、強力な酸化剤として作用します。その作用機序は、他の分子に塩素原子を移動させることを伴い、ハロゲン化反応と酸化反応を促進します。 分子標的には、二重結合やヒドロキシル基などの反応性部位を持つ有機化合物が含まれます .

生化学分析

Biochemical Properties

Iodine trichloride plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, iodine trichloride can oxidize thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the structure and function of proteins, affecting their activity and stability . Additionally, iodine trichloride can react with nucleic acids, potentially causing oxidative damage to DNA and RNA.

Cellular Effects

Iodine trichloride has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, iodine trichloride can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by oxidizing key metabolic enzymes, thereby affecting energy production and other metabolic processes.

Molecular Mechanism

The molecular mechanism of iodine trichloride involves its ability to act as a strong oxidizing agent. At the molecular level, iodine trichloride can bind to and oxidize various biomolecules, including proteins, nucleic acids, and lipids. This oxidation can lead to the formation of reactive oxygen species (ROS), which can further damage cellular components . Iodine trichloride can also inhibit or activate enzymes by modifying their active sites through oxidation, thereby altering their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iodine trichloride can change over time due to its stability and degradation. Iodine trichloride is known to decompose upon exposure to light and heat, leading to the formation of iodine monochloride and chlorine gas . This decomposition can affect the long-term stability of iodine trichloride in experimental setups. Additionally, prolonged exposure to iodine trichloride can lead to cumulative oxidative damage in cells, affecting their function and viability over time.

Dosage Effects in Animal Models

The effects of iodine trichloride vary with different dosages in animal models. At low doses, iodine trichloride can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury . Toxic effects such as inflammation, necrosis, and organ dysfunction have been observed in animal studies at high doses of iodine trichloride.

Metabolic Pathways

Iodine trichloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by oxidizing key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . This oxidation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, iodine trichloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, iodine trichloride can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of iodine trichloride is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, iodine trichloride can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress.

準備方法

Iodine trichloride can be synthesized through two primary methods:

Reaction with Liquid Chlorine: Iodine reacts with an excess of liquid chlorine at a temperature of -70°C to form iodine trichloride.

Heating with Chlorine Gas: A mixture of liquid iodine and chlorine gas is heated to 105°C to produce iodine trichloride.

化学反応の分析

三塩化ヨウ素は、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬や条件には、塩酸や高温が含まれます。生成される主な生成物は、一塩化ヨウ素、塩素ガス、およびHICl₄·4H₂Oです。

4. 科学研究における用途

三塩化ヨウ素は、科学研究においてさまざまな用途があります。

類似化合物との比較

三塩化ヨウ素は、一塩化ヨウ素(ICl)や五塩化ヨウ素(ICl₅)などの他のハロゲン間化合物と比較できます。

一塩化ヨウ素(ICl): この化合物は、主に有機合成における試薬として使用され、三塩化ヨウ素よりも構造が単純です.

五塩化ヨウ素(ICl₅): この化合物は、三塩化ヨウ素よりも不安定で反応性が高く、さまざまな化学反応に適しています.

三塩化ヨウ素は、その中間の反応性と安定性により、有機合成や酸化剤としてさまざまな用途に適した汎用性のある化合物です。

特性

IUPAC Name |

trichloro-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3I/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIVBWALDNUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

ClI(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ICl3, Cl3I | |

| Record name | iodine(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iodine trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061219 | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-44-1 | |

| Record name | Iodine trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E5KQ66TRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)

![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)